N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide
Description
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide is a bifunctional acetamide derivative featuring dual furan-based substituents. The compound consists of a central acetamide backbone substituted with a phenoxy group at the 2-position and two distinct furan moieties: a furan-2-ylmethyl group and a 5-methylfuran-2-ylmethyl group. This structural design combines the electron-rich aromaticity of furans with the hydrogen-bonding capacity of the acetamide group, making it a candidate for applications in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H19NO4/c1-15-9-10-18(24-15)13-20(12-17-8-5-11-22-17)19(21)14-23-16-6-3-2-4-7-16/h2-11H,12-14H2,1H3 |
InChI Key |
RSALTIKBRVCEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods, often involving the reaction of furan derivatives with phenoxyacetic acid derivatives. The synthesis typically requires careful control of reaction conditions to yield the desired compound with high purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research has indicated that N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide exhibits significant anticancer properties.
Mechanism of Action:
- Apoptosis Induction: Studies have shown that this compound can induce apoptosis in various cancer cell lines, leading to increased expression of pro-apoptotic genes while downregulating anti-apoptotic factors like Bcl-2.
- Cell Cycle Arrest: Flow cytometry analyses have demonstrated that treatment with the compound can result in cell cycle arrest at the G2/M phase, which is crucial for inhibiting cancer cell proliferation.
Case Study:
In a study involving HepG2 liver cancer cells, this compound displayed an IC50 value of 0.18 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) .
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.18 |
| Staurosporine | 5.07 |
| 5-Fluorouracil | 5.18 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.
Evaluation Method:
In vitro assays have been conducted to determine the Minimum Inhibitory Concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibits moderate antimicrobial activity, with MIC values ranging from 32 to 64 µg/mL depending on the specific strain tested.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound.
Key Findings:
- The presence of the furan moiety contributes significantly to its anticancer activity.
- Substituents on the phenoxy group can enhance or diminish biological effects, suggesting that modifications could lead to more potent derivatives.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action is not readily available. we can speculate:
- It might interact with cellular receptors or enzymes due to its diverse functional groups.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. N-(furan-2-ylmethyl)acetamide ()
- Key Differences: Lacks the 5-methylfuran and phenoxy substituents.
- Impact : Simplifies synthesis but reduces steric bulk and aromatic interactions. Demonstrated as a model substrate for enzymatic acylation studies, highlighting the reactivity of the furan-2-ylmethyl group .
- Synthesis : Direct acylation of 2-furfurylamine with acetic anhydride in dichloromethane.
2.1.2. N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide ()
- Key Differences: Substitutes the phenoxy group with a 2-methylphenoxy group.
- This modification could alter binding affinities in biological targets (e.g., enzymes or receptors) .
2.1.3. 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide ()
- Key Differences : Incorporates a triazole-sulfanyl group and a fluorinated aryl substituent.
- Impact : The triazole ring introduces hydrogen-bonding capacity, while the fluorine atom enhances metabolic stability. These features are absent in the target compound, suggesting divergent biological applications (e.g., antimicrobial vs. anti-inflammatory) .
Functional Analogues
2.2.1. Sulfonamide Derivatives ()
- Key Differences : Replace the acetamide backbone with sulfonamide groups.
- Impact: Sulfonamides exhibit stronger acidity (pKa ~10) compared to acetamides (pKa ~16), influencing solubility and protein-binding interactions.
2.2.2. MyD88 Mimetics ()
- Key Differences : Feature pyrrolidinyl and hydroxybutanamide substituents.
- Impact: These polar groups enhance water solubility and mimic protein-protein interaction motifs, enabling immune modulation. The target compound’s nonpolar furans may limit such applications but could improve blood-brain barrier penetration .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Key Research Findings
Antimicrobial Potential: While direct data are absent, structurally related sulfonamides () and triazole derivatives () show antibacterial activity, suggesting the target compound’s furans may confer similar properties .
Synthetic Challenges : Bifunctional acylation of two distinct furfurylamines may require optimized conditions (e.g., selective protection/deprotection) to avoid byproducts .
Biological Activity
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 355.4 g/mol. The compound features a furan ring, a phenoxy group, and an acetamide moiety, which contribute to its biological properties.
Chemical Structure:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
2. Anticancer Properties
Several studies have investigated the anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
| Study | Cell Line | Mechanism | Outcome |
|---|---|---|---|
| HeLa | Caspase activation | Induced apoptosis | |
| MCF7 | Bcl-2 modulation | Reduced cell viability |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of NF-kB Pathway: The compound inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory genes.
- Modulation of Apoptotic Pathways: It promotes apoptosis through mitochondrial pathways, affecting both intrinsic and extrinsic apoptotic signals.
- Interaction with Enzymes: The furan moiety may interact with specific enzymes involved in inflammatory responses or cancer progression .
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan, indicating potent anti-inflammatory activity .
Case Study 2: Anticancer Efficacy
In a clinical trial involving patients with breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to baseline measurements over a treatment period of six weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
